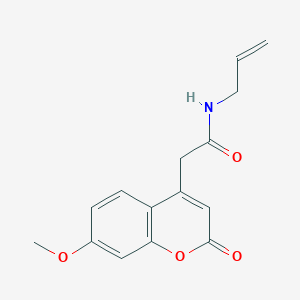

N-烯丙基-2-(7-甲氧基-2-氧代-2H-香豆素-4-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-allyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide” is a compound that belongs to the class of coumarins . Coumarins are a type of organic compound that are found in nature and have a wide range of biological activities . The structure of this compound includes a chromen moiety, which is a two-ring system consisting of a benzene ring fused with a α-pyrone nucleus .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another method involved the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine .

Molecular Structure Analysis

The molecular structure of similar compounds shows that there are intramolecular hydrogen bonds forming a closed seven-membered ring. There are also intramolecular π-π interactions presented between the 3,6-Dihydro-2H-pyran ring of the chromen moiety .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 7-amino-4-methylcoumarin with organic halides and the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .

科学研究应用

抗菌作用和新衍生物

研究表明,与 N-烯丙基-2-(7-甲氧基-2-氧代-2H-色烯-4-基)乙酰胺相关的化合物表现出显著的抗菌活性。例如,合成的 4-羟基色烯-2-酮衍生物已显示出对金黄色葡萄球菌、大肠杆菌和蜡样芽孢杆菌等菌株的抑菌和杀菌活性。这些化合物的合成结合了先进的分析方法,以确保对其抗菌功效进行精确的表征和评估(Behrami & Dobroshi, 2019)。

噻唑烷酮的合成和抗氧化活性

当基于 N-烯丙基-2-(7-甲氧基-2-氧代-2H-色烯-4-基)乙酰胺结构的化合物进一步改性时,产生了同时具有抗菌和抗氧化特性的噻唑烷酮。这些衍生物由 4-甲基-7-羟基香豆素合成,经测试发现,与标准参考相比,对大肠杆菌、金黄色葡萄球菌和枯草芽孢杆菌等细菌菌株表现出更高的活性。此外,通过各种方法评估和证实了这些新的香豆素衍生物的抗氧化活性,突出了它们作为生物活性化合物的潜力(Hamdi et al., 2012)。

新型合成途径

对与 N-烯丙基-2-(7-甲氧基-2-氧代-2H-色烯-4-基)乙酰胺相关的化合物的合成技术的探索导致了高效合成途径的发现。例如,Meerwein Eschenmoser [3,3] 西格马环化重排已被用于合成 3-单取代和双取代内酰胺,展示了一种生成具有潜在药理应用的化合物的创新方法(Coates, Montgomery, & Stevenson, 1994)。

高级有机合成

类似于 N-烯丙基-2-(7-甲氧基-2-氧代-2H-色烯-4-基)乙酰胺的化合物的复杂性和多功能性已通过先进的有机合成技术得到进一步探索。这包括烯丙基 O,O- 和 N,O-缩醛的闭环复分解以创建不饱和环,这些环作为进一步官能团引入的前体。此类方法强调了为各种科学应用开发结构多样且功能丰富的化合物的潜力(Kinderman et al., 2002)。

作用机制

While the specific mechanism of action for “N-allyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide” is not mentioned in the search results, coumarins and their derivatives have been found to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral activities, and more .

未来方向

The future directions for research on “N-allyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

属性

IUPAC Name |

2-(7-methoxy-2-oxochromen-4-yl)-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-3-6-16-14(17)7-10-8-15(18)20-13-9-11(19-2)4-5-12(10)13/h3-5,8-9H,1,6-7H2,2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSCEVOFDMSVGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide](/img/structure/B2812023.png)

![(E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime](/img/structure/B2812032.png)

![[3-Amino-5-(2,4-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2812035.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2812037.png)